molecular formula C9H7F3O B3010561 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol CAS No. 2338-85-4

2,3,3-Trifluoro-1-phenylprop-2-en-1-ol

Cat. No.: B3010561
CAS No.: 2338-85-4
M. Wt: 188.149
InChI Key: NMOVVCHJYUDXTN-UHFFFAOYSA-N
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Description

2,3,3-Trifluoro-1-phenylprop-2-en-1-ol is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of three fluorine atoms and a phenyl group attached to a prop-2-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3,3-trifluoropropene with phenylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Biological Activity

2,3,3-Trifluoro-1-phenylprop-2-en-1-ol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3O. The presence of trifluoromethyl groups significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with microbial cell structures.
  • Anticancer Properties : Research suggests that this compound can inhibit cancer cell proliferation by inducing apoptosis. It has been shown to affect signaling pathways involved in cell survival and death.

Biological Activity Data

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) revealed that treatment with this compound led to a reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.

Properties

IUPAC Name

2,3,3-trifluoro-1-phenylprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-7(9(11)12)8(13)6-4-2-1-3-5-6/h1-5,8,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOVVCHJYUDXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=C(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-85-4
Record name 2,3,3-trifluoro-1-phenylprop-2-en-1-ol
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